3-(2-Furyl)acrolein, also known as trans-3-(2-furyl)acrolein, is a relatively complex organic molecule that can be synthesized through various methods. One established approach involves the condensation reaction between furan and 2-propenal (acrolein) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction yields the desired product along with other byproducts, requiring further purification techniques like distillation or chromatography. [Source: Sigma-Aldrich product page for trans-3-(2-Furyl)acrolein, ]
-(2-Furyl)acrolein serves as a valuable building block in organic synthesis due to its reactive nature. The presence of the α,β-unsaturated carbonyl functionality (C=C-C=O) makes it susceptible to various addition reactions, allowing for the construction of complex molecules. Researchers have utilized 3-(2-furyl)acrolein in the synthesis of diverse target compounds, including:
Beyond its role in organic synthesis, 3-(2-furyl)acrolein exhibits interesting properties that have sparked exploration in other research areas. These include:
3-(2-Furyl)acrolein, also known as (E)-3-(furan-2-yl)acrylaldehyde, is an organic compound with the molecular formula and a molecular weight of approximately 122.12 g/mol. It features a furan ring, which is a five-membered aromatic ring containing oxygen, attached to an acrolein moiety. This compound appears as a light brown powder with a characteristic cinnamon odor and is insoluble in water . The compound is classified as an aldehyde and is known for its potential reactivity, including self-condensation and polymerization under acidic conditions .
The specific mechanism of action of 3-(2-Furyl)acrolein is not well understood. However, due to its structural similarity to acrolein, it might exhibit similar biological effects. Acrolein is a known irritant and can react with thiol groups in proteins, potentially disrupting cellular function []. Further research is needed to elucidate the specific mechanism of action of 3-(2-Furyl)acrolein.
The biological activity of 3-(2-Furyl)acrolein has been explored in various contexts:
Several methods have been reported for the synthesis of 3-(2-Furyl)acrolein:
3-(2-Furyl)acrolein finds applications across various fields:
Interaction studies involving 3-(2-Furyl)acrolein have primarily focused on its reactivity with other chemical species. It has been noted that the compound can generate flammable or toxic gases when reacting with certain azo or diazo compounds. Additionally, it can interact with strong reducing agents, leading to various reaction pathways that warrant further investigation for safety and efficacy in applications .
Several compounds share structural similarities with 3-(2-Furyl)acrolein. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3-(5-Methylfuran-2-yl)acrylaldehyde | 5555-90-8 | 0.97 | Methyl substitution on the furan ring |
(E)-3-(4-Methoxyphenyl)acrylaldehyde | 24680-50-0 | 0.70 | Contains a methoxy group instead of furan |
1-(P-Methoxyphenyl)-1-buten-3-one | 943-88-4 | 0.67 | Different functional groups on the phenyl ring |
3-(2-Furanyl)-2-propenal | 623-30-3 | 1.00 | Structural isomer; similar reactivity profile |
(E)-3-(Furan-2-yl)acrylaldehyde | 39511-08-5 | 1.00 | Identical structure; alternative naming |
Corrosive;Irritant